Methyl[1-(4-phenylphenyl)ethyl]amine
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Overview
Description
Methyl[1-(4-phenylphenyl)ethyl]amine is a chemical compound with the CAS Number: 926246-82-4 . It has a molecular weight of 211.31 . The IUPAC name for this compound is 1-[1,1’-biphenyl]-4-yl-N-methylethanamine . It is a liquid at room temperature .
Molecular Structure Analysis
The InChI code for Methyl[1-(4-phenylphenyl)ethyl]amine is 1S/C15H17N/c1-12(16-2)13-8-10-15(11-9-13)14-6-4-3-5-7-14/h3-12,16H,1-2H3 . This indicates that the compound has a biphenyl structure with a methylamine group attached.Physical And Chemical Properties Analysis
Methyl[1-(4-phenylphenyl)ethyl]amine is a liquid at room temperature . The compound is stored at room temperature .Scientific Research Applications
Synthesis Methods
- A novel and environmentally friendly protocol for synthesizing derivatives related to Methyl[1-(4-phenylphenyl)ethyl]amine via ultrasound-mediated condensation has been developed, offering advantages such as shorter reaction times and higher yields (Wang et al., 2011).
Application in Polymer Solar Cells
- A study introduces an amine-based, alcohol-soluble fullerene derivative as an acceptor and cathode interfacial material in polymer solar cells, demonstrating its potential in enhancing electron mobility and improving power conversion efficiency (Lv et al., 2014).
Molecular Synthesis and Characterization
- Research on synthesizing azomethines and secondary amines from formylphenyl derivatives of ethyl nicotinates highlights the significance of these compounds in preparing structurally diverse molecules (Shatirova & Nagieva, 2020).
- A molecular-modeling study revealed key factors enhancing the reaction rate for the aminolysis of 1-phenylethanamine, suggesting applications in other aminolysis reactions (Cammenberg et al., 2006).
Corrosion Inhibition
- Amine derivative compounds were synthesized and studied for their corrosion inhibition performances on mild steel in acidic environments, demonstrating the protective capabilities of these organic molecules (Boughoues et al., 2020).
Photocatalytic Functionalization
- Functionalization of amines in heteroaromatic systems and pharmaceutical intermediates through N-methylation using a palladium-loaded titanium dioxide photocatalyst has been achieved, enabling the synthesis of tertiary N-methylamines under mild conditions (Wang et al., 2018).
Safety and Hazards
properties
IUPAC Name |
N-methyl-1-(4-phenylphenyl)ethanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N/c1-12(16-2)13-8-10-15(11-9-13)14-6-4-3-5-7-14/h3-12,16H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WZNAJVBGLOFZLB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)C2=CC=CC=C2)NC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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